4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide

Description

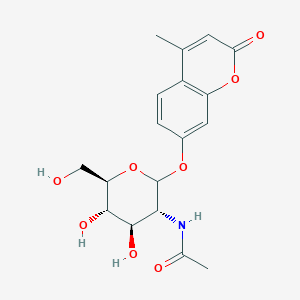

4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide (CAS 37067-30-4) is a fluorogenic substrate widely used in enzymatic assays. Its molecular formula is C₁₈H₂₁NO₈, with a molecular weight of 379.36 g/mol . The compound consists of a 4-methylumbelliferyl (4-MU) group linked via a β-glycosidic bond to N-acetyl-D-glucosamine. Upon hydrolysis by enzymes like β-N-acetylhexosaminidase or chitinases, it releases the fluorescent 4-MU moiety, enabling quantitative detection of enzyme activity .

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTHLCFVVACBSA-JVNHZCFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885659 | |

| Record name | 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

37067-30-4 | |

| Record name | 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37067-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[[2-acetamido-2-deoxy-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acetylation of D-Glucosamine

The synthesis begins with the acetylation of D-glucosamine to form N-acetylglucosamine derivatives. In a representative procedure, D-glucosamine is treated with acetic anhydride in pyridine to yield N-acetylglucosamine tetra-acetate. This step ensures full protection of hydroxyl and amine groups, critical for subsequent glycosylation. The tetra-acetylated intermediate is crystallized from ethanol, achieving a 37% yield with a melting point of 254–255°C.

Reaction Conditions:

Coupling with Methylumbelliferone

The tetra-acetylated glucosamine is coupled with methylumbelliferone using a Koenigs-Knorr reaction. Bromine-assisted activation of the anomeric carbon facilitates nucleophilic attack by the phenolic oxygen of methylumbelliferone. The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere, yielding the protected glycoside.

Key Parameters:

Deprotection and Crystallization

Deprotection of the acetyl groups is achieved via alkaline hydrolysis. The protected glycoside is treated with sodium methoxide in methanol, selectively removing O-acetyl groups while retaining the N-acetyl moiety. The product is recrystallized from hot water, yielding 62% of the final compound with a melting point of 212–214°C.

Optimization Notes:

-

Base Concentration : 0.1M sodium methoxide.

-

Solvent System : Methanol-water (1:1 v/v).

Analytical Characterization

Spectroscopic Data

The structure of 4-MUF-NAG is confirmed using NMR and mass spectrometry. The β-configuration is verified by optical rotation ([α]²⁰_D = -14.5° in water). Fluorescence properties are pH-dependent, with excitation/emission maxima at 365/445 nm (pH 5.0) and 317/450 nm (pH 10.0).

Solubility and Stability

The compound exhibits limited aqueous solubility (20 mg/mL in DMF) and requires storage at -20°C to prevent hydrolysis. Impurities such as free methylumbelliferone are monitored via fluorescence quenching assays.

Comparative Analysis of Synthesis Routes

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 62% | Not reported |

| Reaction Time | 72 hours | 24 hours |

| Purity | ≥99% (TLC) | Variable |

| Scalability | Moderate | High |

Note: Enzymatic methods using β-N-acetylglucosaminidase remain exploratory, with no large-scale protocols documented.

Challenges and Optimization Strategies

Solubility Limitations

The low solubility of intermediates in aqueous buffers necessitates polar aprotic solvents like DMF, complicating purification. Strategies include:

Byproduct Formation

Free methylumbelliferone (≤0.1%) arises from premature deprotection. Mitigation involves:

-

Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane gradients.

-

pH Control : Maintaining alkaline conditions (pH 10) during storage.

Applications in Biochemical Research

4-MUF-NAG is indispensable for measuring β-N-acetylglucosaminidase activity in mast cell degranulation studies and environmental chitinase assays. Its high fluorescence quantum yield (Φ = 0.85 at pH 10) enables detection limits as low as 1 nM .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide primarily undergoes hydrolysis reactions catalyzed by enzymes like N-acetyl-beta-D-glucosaminidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .

Common Reagents and Conditions

Reagents: Enzymes such as N-acetyl-beta-D-glucosaminidase, chitinase.

Conditions: Aqueous buffer solutions, typically at pH 5.0 for optimal enzyme activity.

Major Products

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence and can be easily quantified .

Scientific Research Applications

Enzymatic Assays

N-Acetyl-β-D-glucosaminidase Activity:

4-MUF-NAG is primarily utilized to measure the activity of NAGase, an enzyme that hydrolyzes N-acetylglucosamine residues. The fluorogenic nature of 4-MUF allows for sensitive detection of enzyme activity through fluorescence measurement, facilitating quantitative analysis in various biological samples, including soil and microbial cultures .

Chitinase Activity:

This compound is also effective for assessing chitinase activity, which is crucial in studies involving chitin degradation in fungi and bacteria. A study demonstrated the use of a rapid filter paper spot test employing 4-MUF-NAG to detect chitinase activity across multiple bacterial strains, showcasing its efficiency compared to traditional methods .

Clinical Diagnostics

Genetic Disorders:

4-MUF-NAG has applications in the prenatal diagnosis of genetic disorders such as Tay-Sachs disease. It serves as a substrate for hexosaminidase A, allowing for the detection of enzyme deficiencies associated with this condition . The compound's ability to provide ultrasensitive measurements makes it suitable for clinical settings where precise quantification is essential.

Environmental Microbiology

Soil Microbial Activity:

In environmental studies, 4-MUF-NAG is used to evaluate microbial communities' functional diversity by measuring chitinolytic activity. This application is particularly relevant in assessing soil health and the ecological roles of microorganisms involved in nutrient cycling .

Biodegradation Studies:

The compound aids in understanding the biodegradation processes of chitinous materials in various ecosystems. By measuring enzyme activities related to chitin degradation, researchers can infer the efficiency of microbial communities in breaking down organic matter .

Research on Glycosaminoglycans

Glycosaminoglycan Metabolism:

Research involving glycosaminoglycans (GAGs) often employs 4-MUF-NAG to study the metabolism and turnover of these complex carbohydrates. The substrate's specificity for NAGase allows researchers to investigate pathways involving GAGs, which are essential for various biological functions and processes .

Case Studies and Findings

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide involves its hydrolysis by specific enzymes. The enzyme N-acetyl-beta-D-glucosaminidase cleaves the glycosidic bond between N-acetyl-beta-D-glucosaminide and 4-methylumbelliferone. This reaction releases 4-methylumbelliferone, which fluoresces under UV light, allowing for the quantification of enzyme activity .

Comparison with Similar Compounds

Physicochemical Properties :

- Solubility : 20 mg/mL in DMF .

- Storage : Light-sensitive; recommended at -20°C or 0°C in specific formulations .

- Fluorescence : Excitation/emission at 360/450 nm, ideal for high-throughput assays .

Structural and Functional Differences

The table below summarizes critical differences between 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide and structurally related fluorogenic substrates:

Key Comparative Insights

a) Glycosidic Bond Configuration

- The β-configuration in this compound makes it specific for β-N-acetylhexosaminidases, whereas the α-anomer (CAS 80265-04-9) targets α-specific enzymes, often linked to lysosomal disorders .

b) Substituent Variations

- Acetyl Group: The acetyl moiety in the target compound enhances recognition by chitinases and hexosaminidases, unlike non-acetylated analogs like 4-Methylumbelliferyl-α-D-glucosaminide .

- Sulfate Modifications : Sulfated derivatives (e.g., CAS 142439-99-4) are tailored for sulfatase assays but exhibit reduced solubility in organic solvents .

c) Enzyme Specificity

- β-N-acetylhexosaminidase vs. β-glucuronidase : Substrates like 4-Methylumbelliferyl-β-D-glucuronide (C₁₆H₁₆O₉) are selective for β-glucuronidase, a marker for E. coli, whereas the target compound is irrelevant in such assays .

d) Performance in Assays

- The target compound’s hydrolysis generates a 10-fold higher fluorescence signal compared to colloidal chitin in chitinase assays, enabling rapid (<1 hour) results .

- In contrast, 4-Methylumbelliferyl-β-D-galactopyranoside (C₁₅H₁₆O₈) is preferred for galactosidase detection, underscoring the importance of sugar moiety selection .

Biological Activity

4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide (4-MUF-NAG) is a synthetic fluorogenic substrate widely used in biochemical assays to study the activity of various enzymes, particularly those involved in chitin metabolism and glycosaminoglycan degradation. Its biological activity is primarily linked to its role as a substrate for N-acetyl-β-D-glucosaminidase (NAGase) and chitinase , enzymes that hydrolyze glycosidic bonds in chitin and related compounds.

Chemical Structure and Properties

4-MUF-NAG consists of two main components:

- 4-Methylumbelliferone (4-MUF) : A fluorescent compound that emits light upon enzymatic cleavage.

- N-Acetyl-beta-D-glucosamine (NAG) : A monosaccharide component of chitin.

The compound is characterized by its high solubility in dimethylformamide (DMF) and its fluorescence properties, which are activated when it is hydrolyzed by specific enzymes. The fluorescence emission peaks at 445 nm when excited at 365 nm in an aqueous buffer at pH 5.0 .

N-Acetyl-β-D-glucosaminidase Activity

4-MUF-NAG serves as a valuable substrate for measuring the activity of NAGase, an enzyme critical in various biological processes, including:

- Degradation of chitin in fungi and crustaceans.

- Metabolism of glycosaminoglycans in mammals.

Kinetic studies using 4-MUF-NAG have demonstrated its utility in assessing enzyme activity under different conditions, providing insights into enzyme kinetics such as maximum velocity () and Michaelis constant () for NAGase .

Chitinase Activity

In addition to NAGase, 4-MUF-NAG is also utilized to evaluate chitinase activity. This is particularly relevant in soil microbiology, where chitinases play a significant role in nutrient cycling and the degradation of fungal cell walls. Fluorometric assays using this substrate allow for sensitive detection of chitinase activity in environmental samples .

Case Studies and Research Findings

- Chitinase Activity Assessment : A study demonstrated the effectiveness of 4-MUF-NAG in a rapid filter paper spot test for assessing chitinase activity across various bacterial strains. The results indicated excellent correlation with conventional plate methods, highlighting its utility for environmental microbiology applications .

- Enzymatic Kinetics : Research has characterized the kinetic parameters of NAGase when using 4-MUF-NAG as a substrate, revealing distinct differences between mutant and wild-type enzyme activities. This has implications for understanding genetic variations affecting enzyme function in conditions like Tay-Sachs disease, where residual enzyme activity can be quantitatively assessed using this substrate .

- Detection of Fungal Growth : In another study, 4-MUF-NAG was employed to monitor fungal growth by measuring NAGase activity as a proxy. This approach provided a reliable method for assessing fungal biomass in soil samples, illustrating its application in agricultural and ecological research .

Summary Table of Key Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Chitinase Activity | Rapid assessment method developed using 4-MUF-NAG; high correlation with traditional methods. |

| Study 2 | Enzymatic Kinetics | Kinetic parameters established for NAGase; insights into genetic variations affecting enzyme function. |

| Study 3 | Fungal Growth Detection | Effective monitoring of fungal biomass via NAGase activity measurement; applicable in ecological studies. |

Q & A

Q. What structural insights can be gained from 4-MU-NAG binding studies with carbohydrate-binding proteins?

- Methodological Answer : Use equilibrium dialysis or fluorescence quenching to measure binding thermodynamics (, , ). For wheat germ agglutinin, subsite mapping reveals preferential binding of 4-MU-NAG-chitotrioside () via interactions with Trp/Tyr residues. X-ray crystallography or NMR can validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.